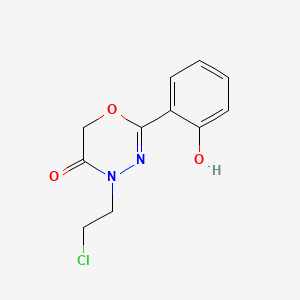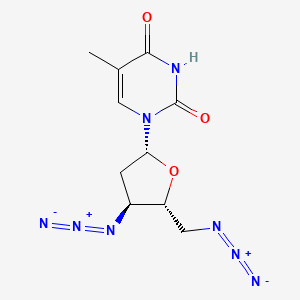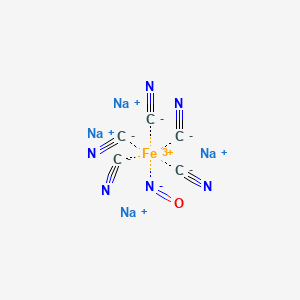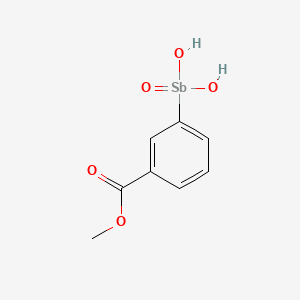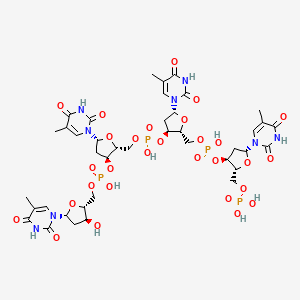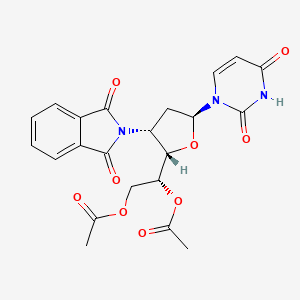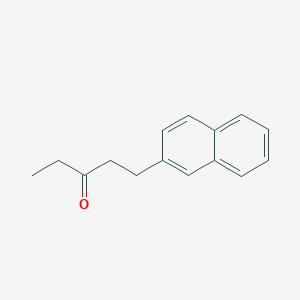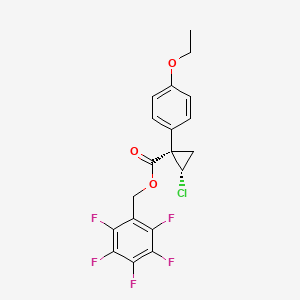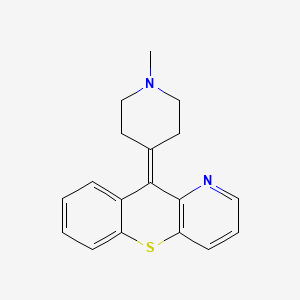
Oxireno(5,6)benz(1,2-a)acridine-2,3-diol, 1a,2,3,11c-tetrahydro-, (1aalpha,2alpha,3beta,11calpha)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxireno(5,6)benz(1,2-a)acridine-2,3-diol, 1a,2,3,11c-tetrahydro-, (1aalpha,2alpha,3beta,11calpha)- is a complex organic compound with a unique structure that combines elements of oxirene, benzene, and acridine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Oxireno(5,6)benz(1,2-a)acridine-2,3-diol involves multiple steps, including the formation of the oxirene ring and the subsequent fusion with benzene and acridine moieties. Common synthetic routes include:
Cyclization Reactions: The formation of the oxirene ring is typically achieved through cyclization reactions involving appropriate precursors under controlled conditions.
Aromatic Substitution: The benzene and acridine rings are introduced through aromatic substitution reactions, often using catalysts to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization and substitution reactions, utilizing advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxireno(5,6)benz(1,2-a)acridine-2,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper, and other transition metals.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Oxireno(5,6)benz(1,2-a)acridine-2,3-diol, each with distinct chemical and physical properties.
Applications De Recherche Scientifique
Oxireno(5,6)benz(1,2-a)acridine-2,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly in the development of novel pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a component in specialized industrial processes.
Mécanisme D'action
The mechanism of action of Oxireno(5,6)benz(1,2-a)acridine-2,3-diol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Propriétés
Numéro CAS |
81981-34-2 |
|---|---|
Formule moléculaire |
C17H13NO3 |
Poids moléculaire |
279.29 g/mol |
Nom IUPAC |
4-oxa-12-azapentacyclo[9.8.0.02,8.03,5.013,18]nonadeca-1(19),2(8),9,11,13,15,17-heptaene-6,7-diol |
InChI |
InChI=1S/C17H13NO3/c19-14-9-5-6-12-10(13(9)16-17(21-16)15(14)20)7-8-3-1-2-4-11(8)18-12/h1-7,14-17,19-20H |
Clé InChI |
SRHGNAJWBMRMSH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C3C(=N2)C=CC4=C3C5C(O5)C(C4O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


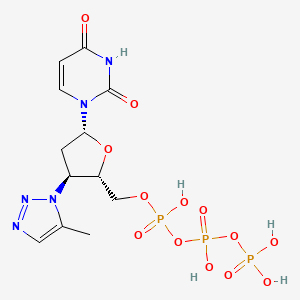
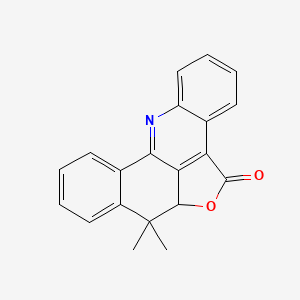
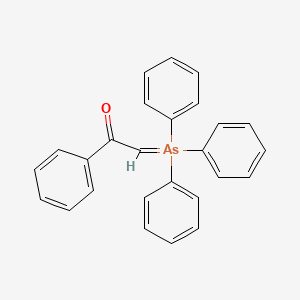

![Methyl 2-[[2-[[2-[(2-hydroxybenzoyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]acetate](/img/structure/B12798435.png)
